molecular formula C13H16N2O2 B1604281 tert-butyl 1H-indol-7-ylcarbamate CAS No. 886365-44-2

tert-butyl 1H-indol-7-ylcarbamate

Cat. No. B1604281
M. Wt: 232.28 g/mol
InChI Key: MPLIGTYBXHCNHS-UHFFFAOYSA-N
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Description

Tert-butyl 1H-indol-7-ylcarbamate is a chemical compound with the molecular formula C13H16N2O2 . It is a compound that falls under the category of carbamates .


Molecular Structure Analysis

The molecular structure of tert-butyl 1H-indol-7-ylcarbamate consists of a carbamate group attached to the 7-position of an indole ring, with a tert-butyl group also attached to the carbamate . The molecular weight of this compound is 232.28 g/mol.

Scientific Research Applications

  • Synergic Synthesis and Characterization of tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl (dimethyl)silyl]oxy}-1H-indole-1-carboxylate

    • Application Summary : This compound has been synthesized with a good yield and selectivity starting from commercially available 4-bromo-1H-indole and using simple reagents . It is a potential precursor to biologically active natural products like Indiacen A and Indiacen B .
    • Methods of Application : The synthesis involved the Vilsmeier formylation of 4-bromo-1H-indole at the 3-position, which was then converted to an N-Boc derivative. The aldehyde group was reduced with NaBH4 in methanol to obtain an alcohol, which was then protected by treatment with tert-butyl(dimethyl)silyl chloride .
    • Results : The newly synthesized compounds were characterized by spectral data .
  • Ionic Liquid Facilitated Dehydrogenation of tert-Butylamine Borane

    • Application Summary : This research reports ionic liquid (IL) facilitated dehydrogenation of tert-butylamine borane (TBAB) at 90 and 105 °C .
    • Methods of Application : For the screening of potential IL solvent, solubility predictions of TBAB in ILs were performed by the conductor-like screening model segment activity coefficient (COSMO-SAC) model .
    • Results : Hydrogen (1.95 equiv) was seen to release from TBAB/[BMIM][OAc] at 105 °C, whereas TBAB/[TDTHP][Phosph] produced 1.63 equiv of hydrogen after 360 min of dehydrogenation .

properties

IUPAC Name

tert-butyl N-(1H-indol-7-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-13(2,3)17-12(16)15-10-6-4-5-9-7-8-14-11(9)10/h4-8,14H,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPLIGTYBXHCNHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC2=C1NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70649627
Record name tert-Butyl 1H-indol-7-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 1H-indol-7-ylcarbamate

CAS RN

886365-44-2
Record name 1,1-Dimethylethyl N-1H-indol-7-ylcarbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886365-44-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 1H-indol-7-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 886365-44-2
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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